2-(3,4,5-Trimethoxyanilino)ethan-1-ol, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of 227.26 g/mol. This compound features a trimethoxy-substituted aniline moiety linked to an ethanolic alcohol group, which contributes to its unique chemical properties and potential applications in various fields.
This compound can be synthesized from 3,4,5-trimethoxyaniline and ethylene oxide through a nucleophilic substitution reaction. The synthesis is typically carried out under controlled conditions to ensure high yield and purity of the product.
2-(3,4,5-Trimethoxyanilino)ethan-1-ol falls under the category of organic compounds, specifically amines and alcohols. It is classified based on its functional groups, which include both an amino group (from the aniline derivative) and a hydroxyl group (from the ethanol part).
The primary method for synthesizing 2-(3,4,5-trimethoxyanilino)ethan-1-ol involves the reaction of 3,4,5-trimethoxyaniline with ethylene oxide. This reaction proceeds via a nucleophilic attack by the amino group on the epoxide ring of ethylene oxide.
The molecular structure of 2-(3,4,5-trimethoxyanilino)ethan-1-ol can be represented by its canonical SMILES notation: COC1=CC(=CC(=C1OC)OC)NCCO. The structure features:
2-(3,4,5-trimethoxyanilino)ethan-1-ol participates in various chemical reactions:
The specific conditions for these reactions vary based on the reagents used and desired products. For example:
The mechanism of action for 2-(3,4,5-trimethoxyanilino)ethan-1-ol primarily involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various organic transformations such as:
The biological activity of this compound has been explored in research contexts where it may inhibit specific enzymes or participate in biochemical pathways relevant to therapeutic applications .
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Typically appears as a white to off-white solid |
The compound exhibits typical behaviors associated with amines and alcohols:
2-(3,4,5-trimethoxyanilino)ethan-1-ol has several scientific applications:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5